molecular formula C16H18N4O2 B11220377 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide

2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide

Cat. No.: B11220377
M. Wt: 298.34 g/mol
InChI Key: IUWLQCDNDSJEPZ-UHFFFAOYSA-N
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Description

This compound belongs to the cinnoline acetamide class, characterized by a tetrahydrocinnolinone core (3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl) linked to an acetamide group substituted with a 3-pyridylmethyl moiety. Its molecular formula is C₁₇H₁₈N₄O₂, with a molecular weight of 310.35 g/mol.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H18N4O2/c21-15(18-10-12-4-3-7-17-9-12)11-20-16(22)8-13-5-1-2-6-14(13)19-20/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,21)

InChI Key

IUWLQCDNDSJEPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable cinnoline derivative with a pyridylmethyl acetamide precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for further pharmaceutical development .

Chemical Reactions Analysis

Types of Reactions

2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure successful transformations .

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, each with unique chemical and biological properties .

Scientific Research Applications

2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent variations, molecular properties, and inferred structure-activity relationships (SAR).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide C₁₇H₁₈N₄O₂ 310.35 3-pyridylmethyl High polarity due to pyridine N
N-(2,5-Difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetamide C₁₇H₁₇F₂N₃O₂ 333.34 2,5-Difluorophenyl, 6-methyl cinnoline Enhanced lipophilicity (fluorine)
N-(3,4-Difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetamide C₁₇H₁₇F₂N₃O₂ 333.34 3,4-Difluorophenyl, 6-methyl cinnoline Improved metabolic stability
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1-phenylethyl)acetamide C₁₈H₂₁N₃O₂ 311.38 Phenylethyl Increased steric bulk
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide C₁₈H₁₉N₅SO₂ 369.44 Thieno-pyrimidinone core Dual kinase inhibition potential

Key Observations

Substituent Impact on Lipophilicity: Fluorinated phenyl analogs (e.g., compounds from and ) exhibit higher molecular weights and lipophilicity compared to the pyridylmethyl-substituted target compound. Fluorine atoms enhance membrane permeability but may reduce aqueous solubility.

Steric and Conformational Effects: Phenylethyl and phenylbutan substituents (e.g., ) introduce steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity for larger binding sites. The 6-methyl group in difluorophenyl analogs () stabilizes the cinnoline ring conformation, possibly enhancing receptor affinity.

Heterocyclic Core Variations: The thieno-pyrimidinone core in replaces the cinnoline system, demonstrating that alternative heterocycles can retain bioactivity while modifying electronic properties. This compound’s IR and NMR data confirm strong hydrogen-bonding capacity (υ 3,390 cm⁻¹ for NH) .

Synthetic Accessibility: Acetamide derivatives with cyano groups (e.g., ) are synthesized via nucleophilic substitution under mild conditions (ethanol, piperidine, 0–5°C), suggesting that the target compound’s synthesis could follow similar pathways .

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